molecular formula C17H22ClNO4 B14430106 8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline CAS No. 80742-79-6

8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline

Cat. No.: B14430106
CAS No.: 80742-79-6
M. Wt: 339.8 g/mol
InChI Key: KADPEWHDTDKFCS-UHFFFAOYSA-N
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Description

8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline is a complex organic compound that features a quinoline core substituted with a long chain of ethoxy groups terminated by a chloroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline typically involves multiple steps, starting with the preparation of the quinoline core The ethoxy chain is then introduced through a series of etherification reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Etherification: The ethoxy groups are introduced through etherification reactions using ethylene glycol and appropriate catalysts.

    Chloroethoxy Group Introduction: The final step involves the reaction of the intermediate compound with 2-chloroethanol under basic conditions to introduce the chloroethoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography might be employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline core.

    Hydrolysis: The ether linkages can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution: Products depend on the nucleophile used, such as ethoxyquinoline derivatives.

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Hydrolysis: Shorter chain ethoxyquinoline derivatives and ethylene glycol.

Scientific Research Applications

8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline depends on its application. In biological systems, it may interact with enzymes or cellular receptors, influencing various biochemical pathways. The chloroethoxy group can act as a reactive site for further chemical modifications, enhancing its versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Chloroethoxy)ethoxy]ethanol: A simpler compound with similar ethoxy chain but without the quinoline core.

    Triethylene glycol monochlorohydrin: Similar ethoxy chain structure but lacks the quinoline core.

Uniqueness

8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline is unique due to the presence of the quinoline core, which imparts distinct chemical and biological properties

Properties

CAS No.

80742-79-6

Molecular Formula

C17H22ClNO4

Molecular Weight

339.8 g/mol

IUPAC Name

8-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]quinoline

InChI

InChI=1S/C17H22ClNO4/c18-6-8-20-9-10-21-11-12-22-13-14-23-16-5-1-3-15-4-2-7-19-17(15)16/h1-5,7H,6,8-14H2

InChI Key

KADPEWHDTDKFCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCCOCCOCCOCCCl)N=CC=C2

Origin of Product

United States

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